molecular formula C7H6FNO3 B2795379 4-Fluoro-5-methyl-2-nitrophenol CAS No. 182880-62-2

4-Fluoro-5-methyl-2-nitrophenol

Cat. No.: B2795379
CAS No.: 182880-62-2
M. Wt: 171.127
InChI Key: ZFXOAEPSUSYKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-5-methyl-2-nitrophenol is an organic compound with the molecular formula C7H6FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a phenol ring

Scientific Research Applications

4-Fluoro-5-methyl-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . The recommended precautionary statements are P261;P271;P280, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methyl-2-nitrophenol typically involves the nitration of 4-fluoro-3-methylphenol. The reaction is carried out by adding nitric acid to a solution of 4-fluoro-3-methylphenol in a mixture of water and an organic solvent such as dichloroethane. The reaction is catalyzed by tetrabutylammonium bromide and is conducted at room temperature for several hours. The product is then extracted and purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methyl-2-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 4-Fluoro-5-methyl-2-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 4-Fluoro-5-methyl-2-nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2-nitrophenol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and interactions with other molecules. The phenol group can form hydrogen bonds and participate in electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

4-fluoro-5-methyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-4-2-7(10)6(9(11)12)3-5(4)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFXOAEPSUSYKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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